molecular formula C17H19N3O2 B5606524 2-{3-[(3-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine

2-{3-[(3-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine

Cat. No. B5606524
M. Wt: 297.35 g/mol
InChI Key: RSRQKBFRZPYWBA-UHFFFAOYSA-N
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Description

2-{3-[(3-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine is a chemical compound involved in various chemical reactions and possesses unique molecular and chemical properties. Although not directly studied, related compounds have been synthesized and analyzed for their structures and properties, contributing to the understanding of similar pyrimidine derivatives.

Synthesis Analysis:

The synthesis of related pyrimidine compounds involves various chemical reactions including one-pot oxidative decarboxylation and beta-iodination of amino acids leading to substituted pyrrolidines and piperidines, which are precursors for further chemical modifications (Boto, Hernández, de Leon, & Suárez, 2001).

Molecular Structure Analysis:

The molecular structure of pyrimidine derivatives, such as 2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol, reveals a planar pyrimidine ring structure with specific dihedral angles, contributing to its unique chemical properties (Sharma, Brahmachari, Das, Kant, & Gupta, 2014).

Chemical Reactions and Properties:

These compounds participate in various chemical reactions, such as the reaction of 2-ethoxycarbonyl-3-isothiocyanatopyridine with α-amino acids leading to pyrido[3,2-d]pyrimidine derivatives (Urleb, Stanovnik, & Tislér, 1990). Their behavior in reactions can be influenced by different substituents and reaction conditions.

properties

IUPAC Name

(3-methylpiperidin-1-yl)-(3-pyrimidin-2-yloxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-13-5-3-10-20(12-13)16(21)14-6-2-7-15(11-14)22-17-18-8-4-9-19-17/h2,4,6-9,11,13H,3,5,10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRQKBFRZPYWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC(=CC=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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